molecular formula C9H10O2 B1501700 Desmethylisoeugenol CAS No. 72898-29-4

Desmethylisoeugenol

Cat. No. B1501700
CAS RN: 72898-29-4
M. Wt: 150.17 g/mol
InChI Key: MDXYNRAMDATLBT-UHFFFAOYSA-N
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Description

Desmethylisoeugenol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17400 . It is also known by the name 4-prop-1-enylbenzene-1,2-diol . It is structurally similar to isoeugenol, a propenyl-substituted guaiacol found in essential oils of plants such as ylang-ylang, and is a component of wood smoke and liquid smoke .


Synthesis Analysis

Desmethylisoeugenol can be synthesized from eugenol derivatives. The derivatives are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group .


Molecular Structure Analysis

The molecular structure of Desmethylisoeugenol consists of a phenyl ring with a propenyl group and two hydroxyl groups . The exact mass of Desmethylisoeugenol is 150.06800 and it has a LogP value of 2.13090 .


Chemical Reactions Analysis

Eugenol derivatives, including Desmethylisoeugenol, have been shown to have promising antibacterial potential. The derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Scientific Research Applications

Antibacterial Activity

4-Propenylbrenzcatechin: has been identified to possess strong antibacterial properties. Research indicates that it exhibits significant inhibitory effects against various plant pathogens, including Xanthomonas oryzae and Pectobacterium carotovorum , with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . Its potential as a natural pesticide is notable, especially considering its effectiveness in comparison to traditional antibiotics like kasugamycin.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 4-Propenylbrenzcatechin serves as a precursor for catalytic oxidative carbon–carbon bond formations. The compound is involved in cross-dehydrogenative coupling (CDC) reactions, which are crucial for creating complex organic molecules . This application is significant for the synthesis of various pharmaceuticals and complex organic compounds.

Polymer Science

The compound’s derivatives have been studied for their ability to copolymerize with vinyl monomers. This process, facilitated by tributylborane, leads to the creation of novel polymeric materials with potential applications in materials science . These polymers could be used in a variety of industries, from automotive to consumer goods.

Antioxidant Properties

Catechins, closely related to 4-Propenylbrenzcatechin , are known for their strong antioxidant activities. They protect against UV radiation and have positive anti-microbial, anti-viral, anti-inflammatory, anti-allergenic, and anti-cancer effects . These properties make them valuable in the development of functional foods, bio-cosmetics, and pharmaceuticals.

Nutraceutical Applications

Eugenol, from which Desmethylisoeugenol is derived, has been recognized for its therapeutic potential against conditions like oxidative stress, inflammation, hyperglycemia, and cancer . The modification of eugenol’s structure to create derivatives like Desmethylisoeugenol could enhance these health benefits, leading to new nutraceutical products.

Drug Synthesis and Modification

Desmethylisoeugenol: is used as a target molecule for the synthesis of bioactive compounds. Its derivatives have shown promising antibacterial and antioxidant activities, which are essential in the development of new drugs . The structural modification of natural substances like eugenol is a key strategy in pharmaceutical research to improve biological effects and reduce side effects.

Mechanism of Action

While specific studies on the mechanism of action of Desmethylisoeugenol are not available, studies on isoeugenol, a structurally similar compound, suggest that it interacts with membranes in a reversible non-disruptive detergent-like manner, which causes membrane destabilization .

properties

IUPAC Name

4-prop-1-enylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXYNRAMDATLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694574
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-1-en-1-yl)benzene-1,2-diol

CAS RN

72898-29-4
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?

A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]

Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?

A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []

Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?

A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []

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